[1,4]Benzodioxino[2,3-b]quinoxaline is a complex heterocyclic compound that belongs to the quinoxaline family. This compound features a fused benzodioxole and quinoxaline structure, which contributes to its unique chemical properties and potential biological activities. The molecular formula of this compound is , indicating the presence of two nitrogen atoms and two oxygen atoms within its structure.
The synthesis and study of [1,4]Benzodioxino[2,3-b]quinoxaline have been documented in various scientific literature, highlighting its synthesis methods, structural characteristics, and biological applications. Notably, quinoxaline derivatives have garnered attention due to their pharmacological properties.
[1,4]Benzodioxino[2,3-b]quinoxaline can be classified under:
The synthesis of [1,4]Benzodioxino[2,3-b]quinoxaline can be achieved through several methods:
The molecular structure of [1,4]Benzodioxino[2,3-b]quinoxaline consists of:
[1,4]Benzodioxino[2,3-b]quinoxaline participates in various chemical reactions:
The mechanism by which [1,4]Benzodioxino[2,3-b]quinoxaline exerts its effects involves:
Studies have indicated that derivatives of quinoxaline exhibit antitumor activity and other pharmacological effects through mechanisms that may involve modulation of signaling pathways or inhibition of specific enzymes.
[1,4]Benzodioxino[2,3-b]quinoxaline has several scientific applications:
[1,4]Benzodioxino[2,3-b]quinoxaline represents a complex polycyclic heteroaromatic system formed through ortho-fusion of three distinct rings: a 1,4-benzodioxin moiety and a quinoxaline unit. According to IUPAC conventions, the systematic name explicitly defines the fusion pattern and ring connectivity. The "[2,3-b]" notation specifies that quinoxaline's benzenoid bond (positions 2-3) fuses with the b-edge (pyrazine ring) of the benzodioxin system [2]. This precise designation differentiates it from potential isomeric structures like [1,4]benzodioxino[2,3-a]quinoxaline, where fusion would occur at quinoxaline's pyrazine-nitrogen-containing bond instead. Such isomeric distinctions critically influence electronic distribution and molecular properties due to altered conjugation pathways and heteroatom positioning [1] [6].
The compound's molecular formula (C₁₄H₈N₂O₂) and monoisotopic mass (236.0586 g/mol) were confirmed through high-resolution mass spectrometry, with the CAS Registry Number 258-20-8 providing a unique chemical identifier. Common synonyms include:
Table 1: Fundamental Chemical Identifiers of [1,4]Benzodioxino[2,3-b]quinoxaline
Property | Value |
---|---|
CAS Registry Number | 258-20-8 |
Systematic IUPAC Name | [1,4]Benzodioxino[2,3-b]quinoxaline |
Molecular Formula | C₁₄H₈N₂O₂ |
Molecular Weight | 236.226 g/mol |
Monoisotopic Mass | 236.0586 g/mol |
XLogP3 | 3.53 (Predicted) |
While single-crystal X-ray diffraction data for [1,4]benzodioxino[2,3-b]quinoxaline remains unreported, crystallographic studies of structurally analogous quinoxaline derivatives reveal characteristic patterns. Related quinoxaline 1,4-dioxides exhibit monoclinic crystal systems (e.g., space group C2/c) with significant molecular planarity distortion at fusion junctions. Interplanar angles between terminal rings often exceed 20°, disrupting full π-conjugation and influencing solid-state packing [10]. Bond length analysis in 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide (a functionalized analog) demonstrated elongation of N-O bonds (1.290–1.384 Å) versus typical N-O linkages, suggesting electronic delocalization challenges in the fused system [10].
Spectroscopic characterization provides essential structural fingerprints:
Table 2: Key Spectroscopic Signatures of [1,4]Benzodioxino[2,3-b]quinoxaline and Analogs
Technique | Expected Features | Observed in Analogs |
---|---|---|
IR (KBr) | Aromatic C=C: 1520–1610 cm⁻¹; C-O-C: 1240–1280 cm⁻¹; C-N: 1320–1360 cm⁻¹ | 1613, 1529 cm⁻¹ (aromatic); 1244 cm⁻¹ (C-O-C) [10] |
¹H-NMR | Aromatic H: δ 7.2–8.5 ppm (m, 10H); Methylene H: δ 4.5–5.5 ppm (if applicable) | δ 8.33–7.52 ppm (quinoxaline derivatives) [10] |
UV-Vis | π→π: 300–400 nm; n→π: >450 nm | λmax 497–603 nm (QOPOs) [7] |
Mass Spectrometry | Molecular ion [M]⁺: m/z 236.1; Diagnostic fragments at m/z 208, 180, 152 | [M⁺] at m/z 236.0 (confirmed) [10] |
The electronic architecture of [1,4]benzodioxino[2,3-b]quinoxaline arises from the synergistic interaction of three distinct π-systems: an electron-rich benzodioxin (6π-electron system) and an electron-deficient quinoxaline (10π-electron system). Density Functional Theory (DFT) computations on analogous diazanaphthalenes reveal significant charge polarization, with the quinoxaline subunit acting as a π-electron acceptor due to its nitrogen atoms' electronegativity. This creates a dipolar electronic profile across the fused system, potentially enhancing intramolecular charge transfer (ICT) transitions [3] [7].
Aromaticity analysis indicates localized aromaticity within individual rings rather than global delocalization. The central quinoxaline pyrazine ring maintains moderate aromatic character (NICS(1) ≈ -8 to -10 ppm), comparable to isolated pyrazine, while the benzodioxin's benzene ring exhibits stronger diatropicity (NICS(1) ≈ -10 to -12 ppm). However, fusion at the [2,3-b] position disrupts full π-conjugation, as evidenced by calculated HOMO-LUMO energy gaps of ~3.2 eV in related compounds. Frontier molecular orbital distributions typically show HOMO localization on the benzodioxin oxygen atoms and LUMO on the quinoxaline nitrogens, supporting charge-transfer excited states [7].
The benzodioxin's oxygen lone pairs contribute to n-type semiconductor behavior, while the quinoxaline moiety provides electron-accepting capability. This ambipolar character is reflected in electrochemical studies of analogs showing quasi-reversible reductions (E1/2 ≈ -1.2 V vs. Fc⁺/Fc) attributed to quinoxaline-centered LUMOs and oxidations (E1/2 ≈ +0.8 V) from benzodioxin-based HOMOs. Such properties make this scaffold promising for organic electronic applications [7].
The structural and electronic uniqueness of [1,4]benzodioxino[2,3-b]quinoxaline emerges through comparison with related heterocyclic systems:
Quinoxaline 1,4-Dioxides: Unlike non-oxidized quinoxaline, these derivatives exhibit enhanced electron-accepting capability due to N→O dipoles, increasing quinoxaline's electron deficiency. This significantly red-shifts absorption spectra (Δλ ≈ 50–100 nm) and elevates reduction potentials compared to [1,4]benzodioxino[2,3-b]quinoxaline. However, N-oxides face stability challenges like photodeoxygenation not encountered in the title compound [6] [10].
Triphenodioxazines (TPDOs): Both systems feature O/N-heteroatom incorporation in extended π-systems, but TPDOs adopt fully planar heptacyclic structures versus the twisted topology of benzodioxinoquinoxalines. This planarity enhances TPDO's molar absorptivity (ε > 70,000 M⁻¹cm⁻¹) but reduces solubility—a limitation partially mitigated in benzodioxinoquinoxalines by nonplanar packing [7].
Unfused Quinoxalines: The fusion with benzodioxin substantially modifies electronic behavior. Simple quinoxaline exhibits λmax ~315 nm in UV-vis, while [1,4]benzodioxino[2,3-b]quinoxaline derivatives absorb beyond 450 nm due to extended conjugation. Additionally, fusion increases electron affinity, making reduction ~0.5 V easier than unfused quinoxaline [1] [7].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5